REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].[F:7][C:8]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:9]=1[NH2:10].[CH:16](=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.B.[Na]>CO.C(O)(=O)C>[CH2:16]([NH:10][C:9]1[CH:11]=[CH:12][C:13]([F:15])=[CH:14][C:8]=1[F:7])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,4.5,^1:24|
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Name
|
|
Quantity
|
5.59 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
2.37 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
Name
|
|
Quantity
|
2.36 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under ice cooling, and the mixture was stirred at room temperature for one hr
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under the reduced pressure
|
Type
|
ADDITION
|
Details
|
Water and ethyl acetate were added to the residue
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel by development with hexane/acetone (30/1)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |